BenchChemオンラインストアへようこそ!

Bifendate

Chronic Hepatitis B Virological Response Biochemical Response

Bifendate (DDB) uniquely blocks autophagosome-lysosome fusion, inhibits lysosomal acidification, and prevents autophagic lysosome reformation (ALR)—mechanisms not shared by Bicyclol or Silymarin. Clinically non-inferior to Bicyclol for HBeAg loss and HBV DNA reduction, it is the ideal chronic hepatitis B trial comparator. Its CYP3A4 induction enables essential drug interaction studies. Validated for formulation development with enhanced bioavailability via floating sustained-release capsules and solid lipid nanoparticles.

Molecular Formula C20H18O10
Molecular Weight 418.3 g/mol
CAS No. 73536-69-3
Cat. No. B1666993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBifendate
CAS73536-69-3
Synonyms7,7'-dimethoxy-(4,4'-bi-1,3-benzodioxole)-5,5'-dicarboxylic acid dimethyl ester
alpha-diphenyldicarboxylate
BDD
biphenyl dimethyl-dicarboxylate
dimethyl 4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2,2'-dicarboxylate
dimethyl diphenyl bicarboxylate
diphenyl dimethyl dicarboxylate
Molecular FormulaC20H18O10
Molecular Weight418.3 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C(=C1)C(=O)OC)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2
InChIInChI=1S/C20H18O10/c1-23-11-5-9(19(21)25-3)13(17-15(11)27-7-29-17)14-10(20(22)26-4)6-12(24-2)16-18(14)30-8-28-16/h5-6H,7-8H2,1-4H3
InChIKeyJMZOMFYRADAWOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bifendate (CAS 73536-69-3) Procurement Guide: Synthetic Schisandrin C-Derived Hepatoprotectant


Bifendate (biphenyl dimethyl dicarboxylate, DDB, CAS 73536-69-3) is a synthetic intermediate of Schisandrin C, a dibenzocyclooctadiene lignan, and functions as a hepatoprotective agent used in the treatment of chronic hepatitis and drug-induced liver injury . It is distinguished by its multi-modal mechanism of action, which includes inhibition of autophagosome-lysosome fusion, attenuation of lipid accumulation, and modulation of cytochrome P450 enzymes and P-glycoprotein .

Bifendate (CAS 73536-69-3) Technical Limitations for Interchangeability with Analogs


Despite belonging to the same class of synthetic hepatoprotective agents derived from Schisandrin C, Bifendate (DDB) exhibits unique pharmacological properties that preclude simple substitution with close analogs like Bicyclol or Silymarin. Direct comparative clinical and preclinical studies demonstrate that Bifendate is not inferior to Bicyclol for key virological and biochemical endpoints in chronic hepatitis B, and it possesses a distinct mechanistic profile involving multi-step autophagy inhibition and CYP3A4-dependent drug interactions that are not shared by its analogs [1]. Furthermore, its clinical efficacy for serum alanine aminotransferase (ALT) reduction is well-established, but its specific rebound profile and lack of impact on viral markers differentiate it from other interventions [2].

Bifendate (CAS 73536-69-3) Comparative Quantitative Evidence for Scientific Selection


Bifendate vs. Bicyclol: Non-Inferiority for HBV Virological and Biochemical Endpoints

In a Cochrane systematic review of one randomized clinical trial comparing Bifendate with Bicyclol for chronic hepatitis B over a 3-month follow-up, there was no evidence of Bicyclol's superiority for key endpoints [1]. Specifically, for loss of HBeAg, the risk ratio (RR) was 1.38 (95% CI 0.95 to 2.00); for HBeAg seroconversion, RR was 1.44 (95% CI 0.90 to 2.29); and for loss of HBV DNA, RR was 1.19 (95% CI 0.93 to 1.53). Furthermore, normalization rates for ALT (RR 0.88, 95% CI 0.70 to 1.11) and AST (RR 0.97, 95% CI 0.79 to 1.20) were not statistically different between the two treatments.

Chronic Hepatitis B Virological Response Biochemical Response Clinical Trial

Bifendate (DDB) Demonstrates Highest Binding Affinity to Catalase Among Analogs

Spectroscopic analysis of the interaction between catalase and Bifendate (DDB) or its analogs (Bicyclol, I, II, and III) revealed that Bifendate is the strongest quencher and binds with the highest affinity among the five compounds tested [1]. The study used fluorescence spectroscopy to determine binding constants and thermodynamic parameters, confirming a static quenching procedure for all compounds.

Antioxidant Activity Enzyme Kinetics Mechanism of Action Spectroscopy

Bifendate Combined with Silymarin Enhances HBV DNA Seroconversion Rate vs. Silymarin Alone

A systematic review of 7 randomized controlled trials (N=1253) evaluating Bifendate for chronic hepatitis B included a subgroup analysis where Bifendate combined with Silymarin was compared to Silymarin alone [1]. The analysis showed that the combination group had a significantly higher rate of HBV DNA seroconversion.

Chronic Hepatitis B Combination Therapy Virological Response Systematic Review

Bifendate Floating Sustained-Release Capsule Exhibits Prolonged Tmax and Enhanced Relative Bioavailability vs. Conventional Dropping Pill

A pharmacokinetic study in rabbits compared a Bifendate floating sustained-release capsule with a conventional dropping pill formulation [1]. The sustained-release capsule showed a significantly prolonged time to peak concentration (Tmax) and a higher peak concentration (Cmax), resulting in a relative bioavailability of 110.3%.

Pharmacokinetics Drug Delivery Formulation Science Bioavailability

Bifendate Solid Lipid Nanoparticles Provide Sustained Release and Enhanced Bioavailability vs. Bifendate Solution

A study in rats compared the pharmacokinetics of Bifendate formulated as solid lipid nanoparticles (SLNs) to a standard Bifendate solution following intravenous administration [1]. The SLN formulation demonstrated slower clearance and improved bioavailability, with both formulations following a two-compartment model.

Nanomedicine Drug Delivery Pharmacokinetics Formulation Science

Bifendate CYP3A4-Mediated Drug Interaction: Reduces Cyclosporine Plasma Concentration in a Genotype-Dependent Manner

Bifendate administration was shown to decrease the plasma concentration of cyclosporine, a CYP3A4 substrate, in a manner dependent on the CYP3A4*18B genotype in healthy human subjects [1]. This interaction necessitates caution during co-administration and highlights a unique metabolic interaction profile for Bifendate.

Drug-Drug Interaction CYP3A4 Pharmacogenomics Cyclosporine

Bifendate (CAS 73536-69-3) Optimal Research and Industrial Applications Based on Comparative Evidence


Chronic Hepatitis B Clinical Research as a Non-Inferior Comparator

Bifendate is an ideal control or comparator arm in clinical trials investigating novel therapies for chronic hepatitis B. Evidence from a Cochrane review demonstrates its non-inferiority to Bicyclol for key virological and biochemical endpoints (e.g., HBeAg loss, HBV DNA reduction) [1]. Its well-characterized safety and efficacy profile as a standard-of-care agent in China makes it a robust benchmark against which new interventions can be measured.

Mechanistic Studies of Autophagy and Lysosomal Function

Bifendate serves as a unique chemical probe for investigating multi-step autophagy inhibition. Research shows it blocks autophagosome-lysosome fusion, inhibits lysosomal acidification, and prevents autophagic lysosome reformation (ALR) [2]. This distinct mechanism, not fully replicated by analogs, makes it a valuable tool for dissecting the roles of these specific steps in cellular homeostasis and disease pathogenesis.

Advanced Formulation and Drug Delivery Research

Due to its specific pharmacokinetic limitations and potential for improved delivery, Bifendate is an excellent model compound for developing and testing novel formulations. Comparative studies validate that floating sustained-release capsules can prolong Tmax and enhance oral bioavailability by 10.3% [3], while solid lipid nanoparticles provide sustained release and improved bioavailability in preclinical models [4].

Pharmacokinetic Drug-Drug Interaction Studies Involving CYP3A4

Bifendate is a critical research tool for studying CYP3A4-mediated drug interactions. It has been shown to significantly decrease the plasma concentration of cyclosporine, a CYP3A4 substrate, in a genotype-dependent manner in humans [5]. Researchers must be aware of this interaction when designing in vivo studies involving Bifendate and other CYP3A4-metabolized compounds, and it can be used as a positive control for CYP3A4 induction assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bifendate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.